

Application Notes and Protocols: Synthesis and Purification of VD2173 Epimer-1

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Compound of Interest

Compound Name: VD2173 epimer-1

Cat. No.: B10860991

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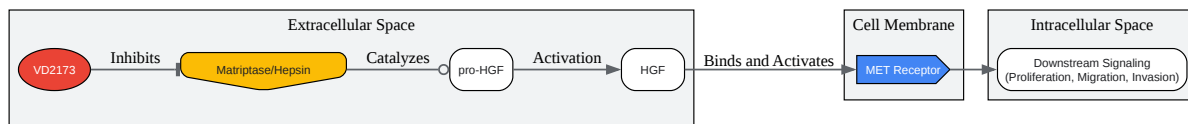
Introduction

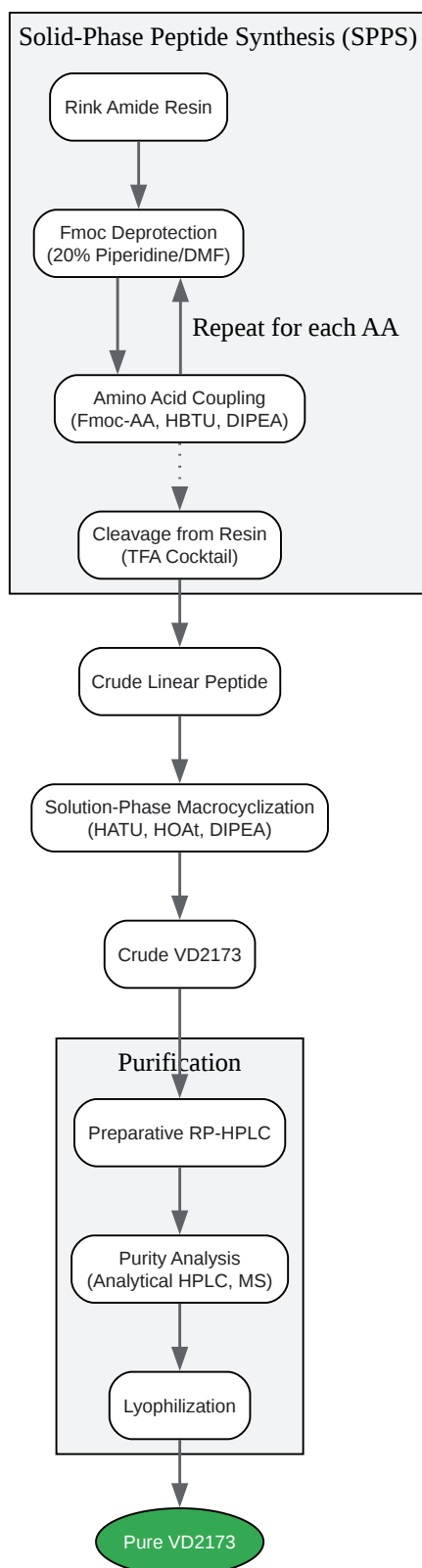
VD2173 is a potent macrocyclic peptide inhibitor of the HGF-activating serine proteases, matriptase and hepsin. By inhibiting these proteases, VD2173 blocks the activation of Hepatocyte Growth Factor (HGF), a key signaling molecule in the tumor microenvironment. This inhibition of the HGF/MET signaling pathway makes VD2173 a promising candidate for cancer therapy, particularly in overcoming resistance to receptor tyrosine kinase inhibitors. The commercially available "**VD2173 epimer-1**" is a racemic mixture of the VD2173 compound, which possesses at least one chiral center, leading to the existence of stereoisomers. This document provides a detailed protocol for the synthesis and purification of VD2173, based on the methods described by Damalanka VC, et al. in the Journal of Medicinal Chemistry (2021).

Signaling Pathway of HGF Activation and Inhibition by VD2173

The activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), is a critical step in a signaling cascade that promotes cell growth, motility, and invasion. HGF is secreted

as an inactive precursor, pro-HGF. Its conversion to the active form is catalyzed by serine proteases such as matriptase and hepsin. VD2173 acts as an inhibitor of these proteases, thereby preventing the activation of HGF and the subsequent downstream signaling.





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